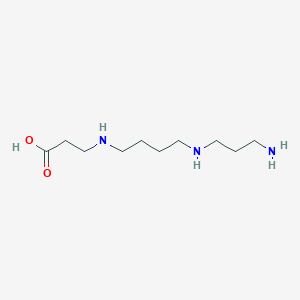
Spermic acid 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spermic acid 1, also known as 2-cesp or spermate 1, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. Spermic acid 1 is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Scientific Research Applications
Raman Microspectroscopy in Human Sperm Analysis
Confocal Raman microspectroscopy, a technique that detects sample variations without external labels or extensive preparation, has been used to assess the effects of maleic acid on human sperm. This technique revealed that maleic acid treatment resulted in significant changes in the structures and chemical compositions of sperm membranes and even caused damage to sperm DNA. This finding suggests the potential of Raman microspectroscopy as a diagnostic tool in reproductive medicine (Li et al., 2014).
Role of Uric Acid in Semen
Uric acid, an end product of adenosine and guanosine catabolism, plays a crucial role in semen quality and sperm function. It contributes to maintaining and enhancing sperm motility, viability, and morphology, thus protecting sperm function and fertilizing ability mainly by neutralizing the damaging effects of oxidizing and nitrating agents. However, high levels of uric acid can adversely affect sperm function (Banihani, 2018).
Hyaluronic Acid in Sperm Selection for ICSI
Studies have explored the use of hyaluronic acid (HA) for sperm selection before intracytoplasmic sperm injection (ICSI). Spermatozoa bound to HA showed reduced DNA fragmentation and improved nucleus normalcy. Injection of HA-bound spermatozoa significantly improved embryo quality and development, highlighting HA's potential to optimize ICSI outcomes (Parmegiani et al., 2010).
Protective Effect of Gallic Acid on Sperm and Fertilization
Gallic acid, known for its antioxidant properties, has been studied for its effects on sperm apoptosis and in vitro fertilization in adult male mice treated with cyclophosphamide. The research indicates the potential protective effects of gallic acid against oxidative stress-induced damage in sperm (Mehraban et al., 2019).
Role of Retinoic Acid in Spermatogenesis
Retinoic acid plays an essential role in testicular development and functions, especially in spermatogenesis. It influences pluripotent stem cell migration, cell differentiation, apoptosis, stem cell number regulation, and maturation arrest in spermatogenic cells. Clinical studies suggest promising results for retinoic acid in spermatogenesis, but further research is needed (Margiana et al., 2022).
properties
CAS RN |
66165-34-2 |
|---|---|
Product Name |
Spermic acid 1 |
Molecular Formula |
C10H23N3O2 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-[4-(3-aminopropylamino)butylamino]propanoic acid |
InChI |
InChI=1S/C10H23N3O2/c11-5-3-8-12-6-1-2-7-13-9-4-10(14)15/h12-13H,1-9,11H2,(H,14,15) |
InChI Key |
JQNGEJIUZQDHIS-UHFFFAOYSA-N |
SMILES |
C(CCNCCC(=O)O)CNCCCN |
Canonical SMILES |
C(CCNCCC(=O)O)CNCCCN |
synonyms |
2-CESP N(8)-(2-carboxyethyl)spermidine N(8)-2-carboxyethylspermidine N-(3-aminopropyl)-N(4)-(2-carboxyethyl)-1,4-diaminobutane spermic acid 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)
![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1196376.png)
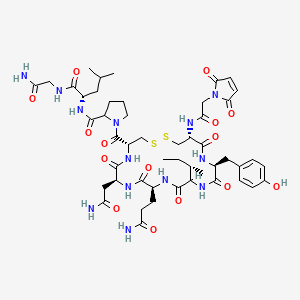


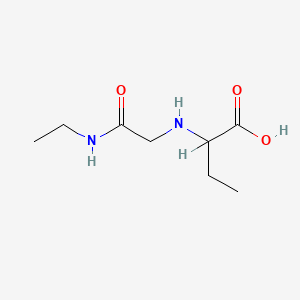

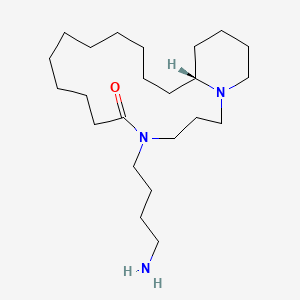
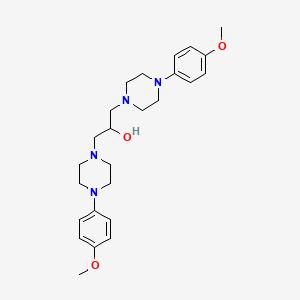
![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)

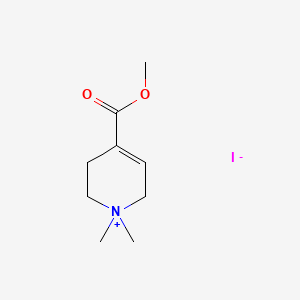
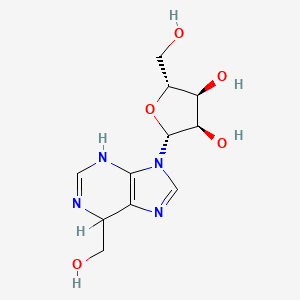
![2-Amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1196395.png)